Spiramycin hexanedioate molecular weight and structural analysis
Spiramycin hexanedioate molecular weight and structural analysis
An In-Depth Technical Guide on Spiramycin Hexanedioate: Structural Elucidation and Molecular Weight Analysis
Executive Summary
Spiramycin hexanedioate, widely known as spiramycin adipate, is a broad-spectrum, 16-membered macrolide antibiotic originally isolated from Streptomyces ambofaciens. While the free base form of spiramycin is highly lipophilic, the formulation of the drug as a hexanedioate (adipate) salt significantly enhances its aqueous solubility, making it the preferred chemical entity for parenteral administration and complex biological assays.
As a Senior Application Scientist, navigating the structural validation of this molecule requires a deep understanding of its multicomponent nature. This whitepaper provides a comprehensive, causality-driven framework for the structural analysis and molecular weight verification of spiramycin hexanedioate, integrating advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy workflows.
Physicochemical Profiling & Molecular Architecture
Spiramycin hexanedioate is not a single covalent entity but a 1:1 stoichiometric salt. The molecular architecture consists of a bulky 16-membered macrolactone ring (platenolide) decorated with three distinct sugar moieties: mycaminose , forosamine , and mycarose . The basic tertiary dimethylamine groups on the mycaminose and forosamine sugars act as proton acceptors, forming a stable salt complex with the dicarboxylic hexanedioic acid (adipic acid).
Table 1: Physicochemical Properties of Spiramycin Hexanedioate
| Property | Value |
| Chemical Name | Spiramycin hexanedioate (Spiramycin adipate) |
| CAS Number | 68880-55-7 |
| Molecular Formula | C49H84N2O18[1] |
| Average Molecular Weight | 989.2 g/mol [1] |
| Component Ratio | Spiramycin I (C43H74N2O14) : Adipic Acid (C6H10O4) [1:1][1] |
| Appearance | White to off-white solid powder[2] |
| Melting Point | >124ºC (decomposes) |
| Solubility | Soluble in organic solvents; slightly soluble in DMSO/Methanol[2] |
Analytical Workflows for Structural Verification
To ensure absolute scientific integrity, the structural validation of spiramycin hexanedioate must employ orthogonal analytical techniques. The following self-validating protocols detail the exact methodologies and the physicochemical rationale behind each step.
Protocol 1: LC-ESI-MS/MS Analysis
Objective: To confirm the exact molecular weight and map the fragmentation pattern of the macrolide and its counter-ion.
Causality & Rationale: The selection of positive electrospray ionization (ESI+) is dictated by the tertiary dimethylamine groups on the mycaminose and forosamine sugars. These basic centers readily undergo protonation in a slightly acidic mobile phase, yielding a robust [M+H]+ precursor ion at m/z 989.2[1]. The mobile phase pH must be strictly maintained at 6.5 using an ammonium acetate buffer. Highly acidic conditions risk hydrolytic cleavage of the labile glycosidic bonds, while basic conditions would neutralize the amines and suppress ionization[3].
Step-by-Step Methodology:
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System Suitability Testing (SST): Inject a blank solvent (Acetonitrile/Water 30:70 v/v) to establish a baseline and rule out column carryover.
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Sample Preparation: Dissolve spiramycin hexanedioate in the sample solvent to a final concentration of 2.0 mg/mL. Spike the solution with a stable isotope-labeled internal standard (e.g., Spiramycin-d3) to correct for matrix effects and ion suppression[4].
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Chromatographic Separation: Inject 20 µL onto a superficially porous C18 column (e.g., XTerra C18, 250 x 4.6 mm, 5 µm). Pump a mobile phase consisting of Acetonitrile, Methanol, Water, and 0.2 M Ammonium Acetate buffer (pH 6.5) at a flow rate of 1.0 mL/min[3].
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Mass Spectrometric Detection: Operate the ion trap or triple quadrupole mass spectrometer in ESI+ mode. Isolate the precursor ion at m/z 989.2.
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Collision-Induced Dissociation (CID): Apply normalized collision energy to induce fragmentation. Monitor for the characteristic neutral losses of the sugar moieties (e.g., the sequential loss of mycarose and forosamine) to validate the structural connectivity of the aglycone[3].
Protocol 2: 1D and 2D NMR Spectroscopy
Objective: To perform stereochemical profiling and validate the spatial arrangement of the macrolactone ring.
Causality & Rationale: DMSO-d6 is selected as the NMR solvent because it effectively disrupts the complex intermolecular hydrogen-bonding network of the macrolide, preventing aggregation and yielding highly resolved resonances[5]. However, the high viscosity of DMSO-d6 alters the rotational correlation time of the molecule. To compensate and ensure a self-validating quantitative integration, T1 relaxation delays must be empirically optimized (typically 0.55–2.09 s)[5].
Step-by-Step Methodology:
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Sample Preparation: Dissolve the sample to yield a 4 mM concentration in 600 µL of high-purity DMSO-d6[5].
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1D Acquisition: Acquire 1H and 13C spectra at 25°C on a 600-MHz spectrometer equipped with a cryogenic probe. Verify the presence of exactly 49 carbon environments (43 from the spiramycin core, 6 from the adipate counter-ion).
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Relaxation Optimization: Run an inversion-recovery pulse sequence to determine precise T1 and T2 relaxation times, ensuring subsequent integrations are quantitatively accurate[5].
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2D NOESY Mapping: Acquire NOESY spectra using non-uniform sampling (NUS) with mixing times ranging from 100 to 700 ms. Use the resulting cross-peaks to confirm the E-configuration of the C-10/C-11 and C-12/C-13 double bonds within the macrolactone ring[5].
Caption: Integrated analytical workflow for the structural validation of Spiramycin Hexanedioate.
Mechanism of Action & Pharmacological Implications
The structural complexity verified in the analytical workflows directly dictates the pharmacological efficacy of spiramycin hexanedioate. Once the adipate salt dissociates in physiological environments, the active spiramycin macrolide permeates the bacterial cell wall.
The spatial geometry of the 16-membered ring, combined with the specific orientation of the mycaminose and forosamine sugars, allows the molecule to bind with exceptionally high affinity to the bacterial 50S ribosomal subunit. This binding interaction creates severe steric hindrance within the ribosomal exit tunnel. Consequently, the translocation of peptidyl-tRNA from the A-site to the P-site is blocked, leading to the immediate arrest of protein synthesis and a potent bacteriostatic effect against Gram-positive aerobic pathogens and Toxoplasma gondii[2].
Caption: Mechanism of action of Spiramycin Hexanedioate targeting the bacterial 50S ribosomal subunit.
Conclusion
The structural analysis of spiramycin hexanedioate requires a rigorous, multi-modal approach. By leveraging pH-controlled LC-ESI-MS/MS, researchers can accurately validate the 989.2 g/mol molecular weight and map the fragmentation of the sugar moieties. Simultaneously, optimized 2D NMR spectroscopy in DMSO-d6 provides the critical stereochemical resolution needed to confirm the 3D architecture of the macrolactone ring. Together, these self-validating protocols ensure the highest level of scientific integrity in drug development and quality control workflows.
References
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PubChem. "Spiramycin adipate | C49H84N2O18 | CID 6450354". National Institutes of Health. 1[1]
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MedKoo Biosciences. "Spiramycin adipate | CAS# 68880-55-7 | Antibiotic". 2[2]
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Isaksson, L., et al. "Non‐uniform sampling for NOESY? A case study on spiramycin". DiVA Portal. 5[5]
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PubMed. "Characterization of impurities in spiramycin by liquid chromatography/ion trap mass spectrometry". National Institutes of Health.3[3]
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PubMed. "A liquid chromatography coupled to tandem mass spectrometry method for the quantification of spiramycin and its active metabolite neospiramycin in milk of major and minor species: Validation using the accuracy profile". National Institutes of Health. 4[4]
Sources
- 1. Spiramycin adipate | C49H84N2O18 | CID 6450354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Characterization of impurities in spiramycin by liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A liquid chromatography coupled to tandem mass spectrometry method for the quantification of spiramycin and its active metabolite neospiramycin in milk of major and minor species: Validation using the accuracy profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uu.diva-portal.org [uu.diva-portal.org]
